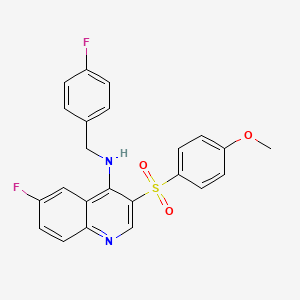

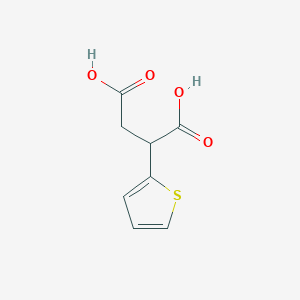

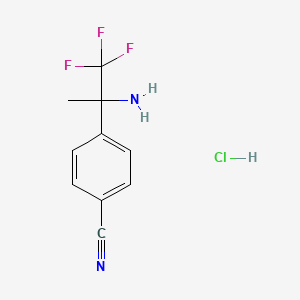

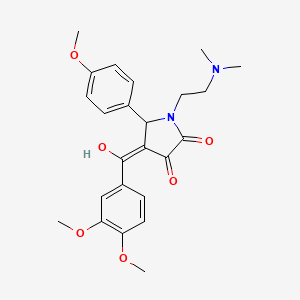

6-fluoro-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as GNF-2, is a small molecule inhibitor that has shown potential in various scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on synthesizing fluorine-substituted quinoline derivatives due to their potential in various applications, including as anti-inflammatory agents. For example, studies have generated fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives through Michael addition reactions, which display potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity. The improved solubility of these compounds in water or PBS buffer systems at room temperature suggests their utility in biological contexts (Sun et al., 2019).

Fluorescent Labeling and Sensing

The compound 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, exemplifies the application of fluorine-substituted quinolines in fluorescent labeling. This compound demonstrates strong fluorescence across a wide pH range, making it useful for biomedical analysis as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004).

Photochemistry and Photostability

The photochemistry of fluorinated quinolone derivatives, especially those used as antibacterials, has been studied to understand their phototoxicity. These compounds, including 6-fluoro derivatives, undergo heterolytic defluorination upon exposure to light, a reaction path that may be relevant to their phototoxic effects in therapeutic contexts (Fasani et al., 1999).

Cytotoxic Activities and Cancer Research

A series of isatin derivatives, including compounds with chloro/fluoro substituents, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research underscores the potential of fluorine-substituted quinoline derivatives in developing novel anticancer agents. Some of these compounds have shown significant in vitro cytotoxic activities, suggesting their utility in cancer treatment strategies (Reddy et al., 2013).

Antimicrobial Applications

The synthesis of novel quinoxaline sulfonamides, which include steps such as chlorosulfonation and reaction with aromatic amines, has been explored for their antibacterial activities against various bacteria. This research indicates the potential use of fluorine-substituted compounds in creating effective antimicrobial agents (Alavi et al., 2017).

Propiedades

IUPAC Name |

6-fluoro-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O3S/c1-30-18-7-9-19(10-8-18)31(28,29)22-14-26-21-11-6-17(25)12-20(21)23(22)27-13-15-2-4-16(24)5-3-15/h2-12,14H,13H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLGDUUWJVJCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)